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Compound of Interest

3,3-Difluoropyrrolidine
Compound Name:
hydrochloride

Cat. No.: B120461

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3-
Difluoropyrrolidine hydrochloride (CAS: 163457-23-6), a key building block in medicinal
chemistry. The information enclosed is intended to support research and development activities
by providing detailed spectroscopic and procedural information.

Chemical Structure and Properties

e |[UPAC Name: 3,3-difluoropyrrolidine;hydrochloride
e Molecular Formula: CaHsCIF2N[1]
e Molecular Weight: 143.56 g/mol [1][2][3]

o Appearance: White to off-white solid[4]

Spectroscopic Data

The following tables summarize the key spectroscopic data for 3,3-Difluoropyrrolidine
hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: *H NMR Spectroscopic Data[5]

. . Coupling
Chemical Shift Lo . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
3.54 t 2H 11.9 CH2-N
3.43 t 2H 7.8 CH2-CF2
2.40 m 2H - CH2-CH:zN
Note: Spectrum recorded in CDsOD.
Table 2: 13C NMR Spectroscopic Data (Predicted)
) ) Multiplicity (due to C-F )
Chemical Shift (6) ppm . Assignment
coupling)
~120 t CF2
~55 t CH2-N
~40 t CH2-CF2

Disclaimer: Actual experimental 13C NMR data was not publicly available. The values presented
are predicted based on the chemical structure and typical shifts for similar fluorinated
pyrrolidine derivatives. The C-F coupling will result in splitting of the signals, typically observed

as triplets.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (Expected)
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Wavenumber (cm~?) Intensity Assignment

N-H stretch (from

2800-3000 Strong, Broad )
hydrochloride salt)
2900-3000 Medium C-H stretch
1400-1600 Medium N-H bend
1000-1300 Strong C-F stretch

Disclaimer: Specific experimental IR data was not found in the public domain. The presented
data is based on characteristic absorption frequencies for secondary amine hydrochlorides and

gem-difluoroalkanes.

Mass Spectrometry (MS)

Table 4. Mass Spectrometry Data (Expected)

mlz Interpretation
108.06 [M+H]* (protonated molecule of the free base)
107.05 [M]* (molecular ion of the free base)

Disclaimer: Experimental mass spectrometry data was not publicly available. The expected m/z
values are calculated for the free base (CsH7F2N). The hydrochloride salt will typically
dissociate in the ion source.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

NMR Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.

Instrumentation:
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e A 400 MHz (or higher) NMR spectrometer.
o Standard 5 mm NMR tubes.

Sample Preparation:

Weigh approximately 5-10 mg of 3,3-Difluoropyrrolidine hydrochloride.

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g.,
Methanol-d4 (CD3OD) or Deuterium Oxide (D20)).

Vortex the sample until fully dissolved.

Transfer the solution to an NMR tube.

IH NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (zg30).

Number of Scans: 16-64 (dependent on sample concentration).

Relaxation Delay: 1-2 seconds.

Spectral Width: -2 to 12 ppm.

Temperature: 298 K.

13C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay: 2 seconds.

Spectral Width: 0 to 160 ppm.

Temperature: 298 K.
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Data Processing:

Apply Fourier transformation to the raw FID data.
o Phase correct the resulting spectrum.
» Perform baseline correction.

» Calibrate the chemical shift scale to the residual solvent peak (e.g., CD3OD at 3.31 ppm for
1H and 49.0 ppm for 13C).

 Integrate the peaks in the *H spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation:

o Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR)

accessory.
Sample Preparation:

e Place a small, solid sample of 3,3-Difluoropyrrolidine hydrochloride directly onto the ATR
crystal.

e Ensure good contact between the sample and the crystal by applying pressure with the built-
in clamp.

Acquisition Parameters:
e Spectral Range: 4000 - 400 cm™1,
e Resolution: 4 cm™1,

e Number of Scans: 16-32.
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Data Processing:
e Collect a background spectrum of the clean, empty ATR crystal.
o Collect the sample spectrum.

e The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

« ldentify and label the characteristic absorption bands.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation:

e A mass spectrometer with an Electrospray lonization (ESI) source, coupled to a suitable
mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation:

o Prepare a dilute solution of 3,3-Difluoropyrrolidine hydrochloride in a suitable solvent
such as methanol or acetonitrile/water. A typical concentration is in the range of 1-10 pg/mL.

» A small amount of a volatile acid (e.g., formic acid) may be added to promote protonation if
analyzing the free base.

Acquisition Parameters:

lonization Mode: Positive ESI.

Mass Range: m/z 50 - 500.

Capillary Voltage: 3-4 kV.

Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.

Data Processing:
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¢ Acquire the mass spectrum.
« |dentify the molecular ion peak ([M+H]* for the free base).
* Analyze any significant fragment ions to aid in structural confirmation.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 3,3-
Difluoropyrrolidine hydrochloride.
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Caption: Workflow for the comprehensive spectroscopic analysis of 3,3-Difluoropyrrolidine
hydrochloride.
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Caption: Correlation of proton and carbon environments to their respective NMR signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

[pubchem.ncbi.nim.nih.gov]

e 2. schbt.com [scbt.com]

e 3. ossila.com [ossila.com]

e 4. file.medchemexpress.com [file.medchemexpress.com]

1. 3,3-Difluoropyrrolidine hydrochloride | C4H8CIF2N | CID 24903482 - PubChem

e 5.3,3-DIFLUOROPYRROLIDINE HYDROCHLORIDE | 163457-23-6 [chemicalbook.com]

« To cite this document: BenchChem. [Spectroscopic Profile of 3,3-Difluoropyrrolidine
Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b120461#3-3-difluoropyrrolidine-hydrochloride-
spectroscopic-data-nmr-ir-ms]

© 2025 BenchChem. All rights reserved.

8/9

Tech Support


https://www.benchchem.com/product/b120461?utm_src=pdf-body-img
https://www.benchchem.com/product/b120461?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/3_3-Difluoropyrrolidine-hydrochloride
https://pubchem.ncbi.nlm.nih.gov/compound/3_3-Difluoropyrrolidine-hydrochloride
https://www.scbt.com/p/3-3-difluoropyrrolidine-hydrochloride-163457-23-6
https://www.ossila.com/products/3-3-difluoropyrrolidine-hydrochloride
https://file.medchemexpress.com/batch_PDF/HY-W001466/3-3-Difluoropyrrolidine-hydrochloride-COA-948833-MedChemExpress.pdf
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3429107.htm
https://www.benchchem.com/product/b120461#3-3-difluoropyrrolidine-hydrochloride-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b120461#3-3-difluoropyrrolidine-hydrochloride-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b120461#3-3-difluoropyrrolidine-hydrochloride-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b120461#3-3-difluoropyrrolidine-hydrochloride-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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